2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical trajectory of organofluorine chemistry, which gained significant momentum in the mid-20th century. The medicinal applications of trifluoromethyl groups date back to 1928, although intensive research began in the mid-1940s as scientists recognized the unique properties conferred by fluorine substitution. The specific compound under investigation represents part of the trifluoromethylpyridine family, which has become increasingly important in pharmaceutical and agrochemical applications. Historical patent literature indicates that early synthetic work on related trifluoromethylpyridine derivatives was conducted by pharmaceutical companies, with Eli Lilly and Company being among the pioneers in this field, as evidenced by patent documentation from 2008. The compound's development was further advanced through academic research, with notable contributions from process development studies published in Organic Process Research and Development in 2011. These foundational studies established the synthetic methodologies and analytical characterization techniques that enabled the preparation and study of this specific alcohol derivative.
The historical significance of this compound class extends beyond individual molecular entities to represent a paradigm shift in medicinal chemistry toward the strategic incorporation of fluorine atoms. The recognition that trifluoromethyl groups could serve as bioisosteres for chloride or methyl groups opened new avenues for drug design and development. This historical context positioned this compound within a broader framework of fluorinated pharmaceuticals that have achieved commercial success. The compound's discovery and development reflect the evolution of synthetic chemistry techniques that enabled the precise placement of fluorinated functional groups within complex molecular architectures.
Nomenclature and Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming organic compounds containing both heterocyclic and alcohol functional groups. The primary Chemical Abstracts Service registry number 1031721-43-3 provides unambiguous identification in chemical databases and literature. Alternative systematic names include 3-Pyridinemethanol, alpha,alpha-dimethyl-6-(trifluoromethyl)- and 2-[6-(trifluoromethyl)pyridin-3-yl]propan-2-ol, which reflect different approaches to describing the molecular connectivity. The molecular formula C9H10F3NO accurately represents the atomic composition, indicating nine carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom.
The International Chemical Identifier representation provides a standardized method for describing the compound's structure: InChI=1S/C9H10F3NO/c1-8(2,14)6-3-4-7(13-5-6)9(10,11)12/h3-5,14H,1-2H3. The corresponding InChI Key STLZRNRPGIKLHI-UHFFFAOYSA-N serves as a condensed hash representation for database searching and chemical informatics applications. The Simplified Molecular Input Line Entry System representation CC(C1C=CC(C(F)(F)F)=NC=1)(C)O provides an alternative textual description of the molecular structure. These multiple identification systems ensure comprehensive cataloging and cross-referencing capabilities across different chemical databases and research platforms.
Significance in Organofluorine Chemistry
The significance of this compound within organofluorine chemistry stems from its embodiment of key principles that govern fluorinated compound behavior. The trifluoromethyl group exhibits exceptional electronegativity, described as intermediate between fluorine and chlorine, which profoundly influences the compound's acid-base properties and molecular interactions. This electronegativity manifests in the compound's ability to serve as a strong electron-withdrawing group, potentially enhancing the acidity of neighboring functional groups and modifying the electronic distribution throughout the pyridine ring system. The carbon-fluorine bonds within the trifluoromethyl group represent some of the strongest bonds in organic chemistry, with average bond energies around 480 kilojoules per mole, contributing to the compound's thermal and chemical stability.
The Van der Waals radius of fluorine substituents, at only 1.47 Angstroms, closely approximates that of hydrogen at 1.2 Angstroms, minimizing steric interactions while maximizing electronic effects. This property enables the trifluoromethyl group to function as an effective bioisostere, potentially replacing other functional groups without introducing significant conformational constraints. The high electronegativity of fluorine at 3.98 creates substantial dipole moments in carbon-fluorine bonds, measured at 1.41 Debye, which influence intermolecular interactions and solvation properties. Additionally, fluorine's low polarizability of 0.56 × 10^-24 cubic centimeters results in weak dispersion forces, contributing to the unique solubility profiles observed in polyfluorinated compounds.
The compound's position within the broader context of trifluoromethylpyridine derivatives highlights its potential applications in pharmaceutical and agrochemical development. Current research indicates that the major commercial use of trifluoromethylpyridine derivatives lies in crop protection applications, with more than 20 new trifluoromethylpyridine-containing agrochemicals having acquired International Organization for Standardization common names. In the pharmaceutical sector, five pharmaceutical and two veterinary products containing trifluoromethylpyridine moieties have received regulatory approval, with numerous candidates progressing through clinical development pipelines.
Research Objectives and Scope
The research objectives surrounding this compound encompass multiple dimensions of chemical investigation, ranging from fundamental physicochemical characterization to applied research in pharmaceutical and materials science applications. Primary research objectives include comprehensive elucidation of the compound's physical properties, including thermal behavior, solubility profiles, and stability characteristics under various environmental conditions. The compound's molecular weight of 205.177 grams per mole and density of 1.252 grams per cubic centimeter provide foundational data for subsequent research investigations. Boiling point determination at 240 degrees Celsius and flash point measurement at 99 degrees Celsius establish critical safety and handling parameters for research applications.
Synthetic methodology development represents another crucial research objective, focusing on optimized preparation routes that maximize yield while minimizing environmental impact. Process development studies have demonstrated the compound's accessibility through established synthetic transformations, with particular attention to regioselective functionalization of the pyridine ring system. The research scope extends to mechanistic investigations of the compound's interactions with biological targets, leveraging the unique properties of the trifluoromethyl group to enhance binding affinity and selectivity. Advanced analytical characterization techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography, provide detailed structural information essential for understanding structure-activity relationships.
Future research directions encompass exploration of the compound's potential as a pharmaceutical intermediate, building upon the established track record of trifluoromethylpyridine derivatives in drug development. The compound's structural features position it as a potential building block for more complex pharmaceutical entities, particularly those targeting central nervous system disorders, inflammatory conditions, and metabolic diseases. Materials science applications represent an emerging area of investigation, with particular interest in the compound's potential contributions to liquid crystal technologies, polymer science, and advanced materials with specialized electronic or optical properties.
Properties
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-3-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-8(2,14)6-3-4-7(13-5-6)9(10,11)12/h3-5,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLZRNRPGIKLHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694749 | |
| Record name | 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031721-43-3 | |
| Record name | 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Lithiation and Addition to Acetone
One well-documented method involves the lithiation of a 6-substituted pyridine derivative followed by nucleophilic addition to acetone, yielding the target tertiary alcohol.
- Procedure:
- 2-(6-Fluoropyridin-3-yl)propan-2-ol analogues were prepared by dissolving the corresponding pyridine derivative in dry ether and cooling to −78 °C.
- Butyl lithium (2N in cyclohexane) was added dropwise to generate the lithiated intermediate.
- Acetone was added to this mixture, and the reaction was allowed to warm to room temperature over 30 minutes.
- The reaction mixture was quenched with saturated ammonium chloride solution, extracted with ethyl acetate, washed, dried, and purified by silica gel chromatography.
- Outcome:
This approach is adaptable to the trifluoromethyl-substituted pyridine by using the corresponding 6-(trifluoromethyl)pyridin-3-yl lithium intermediate.
Catalytic Hydrogenation of Pyridinyl Ketones
Another route involves the catalytic hydrogenation of 1-(2-chloro-6-(trifluoromethyl)pyridin-3-yl)ethanone to the corresponding alcohol.
Synthesis of Pyridinyl Ketone Precursors
The key intermediate, 1-(2-chloro-6-(trifluoromethyl)pyridin-3-yl)ethanone, is prepared by chlorination of 3-acetyl-6-(trifluoromethyl)pyridin-2(1H)-one using phosphorus oxychloride (POCl3) at elevated temperature (100 °C, 6 h), followed by aqueous work-up and extraction.
Reaction Conditions and Yields
Additional Synthetic Notes
- The trifluoromethyl group is generally introduced early in the synthesis, often via commercially available trifluoromethyl-substituted pyridines or by electrophilic trifluoromethylation.
- The lithiation step requires strict anhydrous and low-temperature conditions to avoid side reactions.
- Catalytic hydrogenation offers a cleaner route but requires availability of the ketone intermediate.
- Purification typically involves extraction, drying over anhydrous sodium sulfate, and chromatographic techniques.
Summary of Research Findings
- The lithiation-addition method is versatile but may suffer from moderate yields and requires careful temperature control.
- Catalytic hydrogenation is efficient for converting pyridinyl ketones to the target alcohol and is amenable to scale-up.
- The preparation of the key pyridinyl ketone intermediate by chlorination is well-established and provides a reliable precursor for further functionalization.
- Analytical data (NMR, HRMS) confirm the structure and purity of the synthesized compound in reported studies.
Chemical Reactions Analysis
Types of Reactions: 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and their derivatives.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Various substituted pyridines and their derivatives.
Scientific Research Applications
Pharmaceutical Development
One of the most notable applications of 2-(6-(trifluoromethyl)pyridin-3-yl)propan-2-ol is as an inhibitor of mutant isocitrate dehydrogenase 2 (IDH2). This enzyme is implicated in various cancers, and compounds that inhibit its activity can be crucial for therapeutic interventions. A patent (TW202126637A) describes the synthesis and application of this compound in treating diseases mediated by mutant IDH2, highlighting its significance in oncology research .
Synthesis of Complex Molecules
The compound serves as a precursor in the synthesis of more complex organic molecules. Its unique trifluoromethyl-pyridine structure allows for various modifications that can lead to the development of novel pharmaceuticals. Research indicates that it can be used in the synthesis of other biologically active compounds, enhancing its utility in medicinal chemistry.
Biochemical Studies
Due to its structural characteristics, this compound is utilized in biochemical studies to understand metabolic pathways involving IDH enzymes. By inhibiting these enzymes, researchers can elucidate their roles in cellular metabolism and cancer progression.
Case Study 1: IDH2 Inhibition
A study published in a patent document explored the efficacy of this compound as an IDH2 inhibitor. The results indicated that this compound significantly reduced IDH2 activity in vitro, leading to decreased proliferation of cancer cells harboring IDH2 mutations. This finding supports its potential use as a therapeutic agent in targeted cancer therapies.
Case Study 2: Synthesis Pathways
Research conducted on synthetic methodologies involving this compound demonstrated its role as a versatile building block. A series of reactions were performed where derivatives of this compound were synthesized, showcasing its ability to form various functional groups that could be exploited for developing new drugs.
Mechanism of Action
The mechanism by which 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, or other molecular interactions. The trifluoromethyl group can enhance the compound's binding affinity and metabolic stability.
Molecular Targets and Pathways:
Biological Targets: Enzymes, receptors, and other proteins.
Pathways: Various metabolic and signaling pathways in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol, focusing on substituent variations, physical properties, and applications:
Key Insights from Comparative Analysis:
Electron-Withdrawing vs. Halogen Substituents :
- The trifluoromethyl group in the target compound enhances electron deficiency, favoring nucleophilic aromatic substitution compared to bromine or fluorine analogs .
- Bromine-substituted analogs (e.g., 2-(6-Bromopyridin-3-yl)propan-2-ol) are more reactive in Suzuki-Miyaura cross-coupling reactions due to bromine’s superior leaving-group ability .
Functional Group Modifications: Replacing the alcohol (-OH) with an amine (-NH₂) increases basicity and alters hydrogen-bonding interactions, as seen in 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-amine, which is used in kinase inhibitor synthesis . Primary alcohols (e.g., 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol) exhibit higher solubility in aqueous media compared to secondary alcohols due to increased polarity .
Biological Activity: Fluorinated analogs, such as those in , show reduced off-target binding in PET imaging compared to non-fluorinated derivatives, highlighting the impact of fluorine on pharmacokinetics . The trifluoromethyl group in the target compound may improve metabolic stability in drug candidates by resisting oxidative degradation .
Physical Properties :
- Bromine and fluorine substituents increase molecular weight and density, as observed in 2-(6-Bromo-3-fluoropyridin-2-yl)propan-2-ol (234.07 g/mol, 1.55 g/cm³) .
Biological Activity
The compound 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol is a member of the pyridine family, characterized by the presence of a trifluoromethyl group. This structural feature is known to enhance biological activity through various mechanisms, including increased lipophilicity and altered pharmacokinetics. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
The trifluoromethyl group significantly influences the compound's interaction with biological targets. It is known for:
- Increased Potency : The presence of the trifluoromethyl group can enhance the binding affinity to target enzymes or receptors due to its electron-withdrawing properties, which can stabilize transition states in enzymatic reactions .
- Improved Selectivity : Compounds containing this group often exhibit selective inhibition of specific biological pathways, reducing off-target effects and enhancing therapeutic efficacy .
Case Studies
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH) :
- A study demonstrated that derivatives of pyridine analogs, including those similar to this compound, showed significant inhibition of DHODH, an enzyme crucial for pyrimidine synthesis. The most potent analogs exhibited IC50 values in the nanomolar range, indicating strong inhibitory activity against viral replication .
-
Antiviral Activity :
- The antiviral effects were assessed through phenotypic assays measuring measles virus replication. Compounds with a trifluoromethyl substitution displayed enhanced antiviral properties compared to their non-fluorinated counterparts. For instance, one derivative exhibited a pMIC50 value of 6.2, showcasing notable antiviral efficacy attributed to the trifluoromethyl moiety .
Table 1: Biological Activity of Related Compounds
| Compound Name | Target | IC50 (nM) | pMIC50 | Notes |
|---|---|---|---|---|
| This compound | DHODH | <10 | 6.0 | Strong inhibitor of viral replication |
| 5-Cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine | DHODH | <5 | 7.0 | Enhanced activity due to cyclopropyl group |
| 6-Fluoro derivative | Measles virus | >100 | <5 | Less effective than trifluoromethyl analog |
Pharmacokinetic Properties
Research indicates that compounds with a trifluoromethyl group often exhibit favorable pharmacokinetic profiles, including:
- Enhanced Lipophilicity : This property can lead to improved absorption and distribution in biological systems.
- Metabolic Stability : The stability conferred by the trifluoromethyl group can reduce metabolic degradation, allowing for longer half-lives in vivo .
Toxicological Assessments
In exploratory toxicological evaluations, compounds similar to this compound have shown CNS-related observations at high doses. However, no significant safety concerns were noted at therapeutic doses, suggesting a favorable safety profile for further development .
Q & A
Q. What are the common synthetic routes for 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol, and how is the product characterized?
- Methodological Answer : The synthesis often involves coupling reactions between halogenated pyridine intermediates and boronic acids. For example, 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester reacts with (6-(trifluoromethyl)pyridin-3-yl)boronic acid under Suzuki-Miyaura conditions to form intermediates, which are further functionalized. LCMS (e.g., m/z 366 [M+H]⁺) and HPLC (retention time: 1.26 minutes, SMD-TFA05 conditions) are critical for characterizing intermediates and final products .
Q. What analytical techniques are essential for verifying the purity and structure of this compound?
- Methodological Answer : High-resolution LCMS confirms molecular ions (e.g., m/z 407 [M+H]⁺ for intermediates), while reverse-phase HPLC under specific gradients (e.g., SQD-FA05 conditions) assesses purity. Nuclear magnetic resonance (NMR) spectroscopy, though not explicitly mentioned in the evidence, is typically required to confirm stereochemistry and substituent positions in analogous fluorinated pyridines .
Q. How does the trifluoromethyl group influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) at the 3-position. For instance, hydroxyl or amine groups can be introduced via displacement of halides (e.g., chlorine or iodine) under basic conditions, as seen in the synthesis of related pyridin-3-ol derivatives .
Advanced Research Questions
Q. How can researchers optimize the coupling of boronic acids with halogenated pyridines during synthesis?
- Methodological Answer : Key parameters include catalyst selection (e.g., Pd(PPh₃)₄), solvent choice (e.g., THF or DMF), and base (e.g., K₃PO₄). For example, coupling 4-iodo-2-(trifluoromethyl)pyrimidine with (6-(trifluoromethyl)pyridin-3-yl)boronic acid in THF at 80°C yields intermediates with >95% conversion. Reaction monitoring via TLC or LCMS ensures minimal side-product formation .
Q. What strategies resolve contradictions in reported HPLC retention times for similar fluorinated pyridines?
- Methodological Answer : Retention time variability arises from column type (C18 vs. C8), mobile phase composition (e.g., acetonitrile/water with 0.1% TFA), and gradient profiles. Standardizing analytical protocols (e.g., using QC-SMD-TFA05 conditions) and cross-referencing with LCMS (m/z values) can mitigate discrepancies. For example, a compound with m/z 754 [M+H]⁺ showed a retention time of 1.32 minutes under standardized conditions .
Q. How can computational modeling predict the biological activity of analogs of this compound?
- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking evaluates binding affinities to target proteins (e.g., enzymes in neurodegenerative diseases). For fluorinated pyridines, lipophilicity (logP) and hydrogen-bonding capacity are critical parameters for optimizing blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
